molecular formula C12H13NO2 B8537838 3-(Methoxyethoxy)quinoline CAS No. 177202-76-5

3-(Methoxyethoxy)quinoline

Cat. No. B8537838
CAS RN: 177202-76-5
M. Wt: 203.24 g/mol
InChI Key: IYSFQIXPZSFQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxyethoxy)quinoline is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Methoxyethoxy)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methoxyethoxy)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

177202-76-5

Product Name

3-(Methoxyethoxy)quinoline

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-(2-methoxyethoxy)quinoline

InChI

InChI=1S/C12H13NO2/c1-14-6-7-15-11-8-10-4-2-3-5-12(10)13-9-11/h2-5,8-9H,6-7H2,1H3

InChI Key

IYSFQIXPZSFQLL-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC2=CC=CC=C2N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.75 g of a potassium hydride suspension (20% in oil) is added to a solution of 0.5 g of 3-hydroxyquinoline in 10 ml of tetrahydrofuran, while cooling with ice, and the mixture is stirred for 1 h. 1.25 ml of 2-bromomethyl methyl ether, dissolved in 10 ml of dimethylformamide, are then added and the mixture is allowed to warm to room temperature and is finally stirred at 60° C. for 1 h. After customary working up, the 3-(Methoxyethoxy)quinoline thus obtained is purified by means of FC over 80 g of silica gel (mobile phase B): Rf (97:3:0.5 mixture of methylene chloride, methanol and concentrated ammonia)=0.31. 1.0 g of the quinoline derivative mentioned in 10 ml of ethanol is hydrogenated in the presence of 0.1 g of palladium-on-charocal (10% of Pd) at 50° C. for 4 h. FC over 50 g of silica gel with a 100:1 mixture of methylene chloride and methanol as the eluting agent gives 3(R,S)-methoxyethoxy-1,2,3,4-tetrahydroquinoline: Rf (97:3:0.5 mixture of methylene chloride, methanol and concentrated ammonia)=0.49; MS: M+ =207.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-bromomethyl methyl ether
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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